DL-肾上腺素盐酸盐

描述

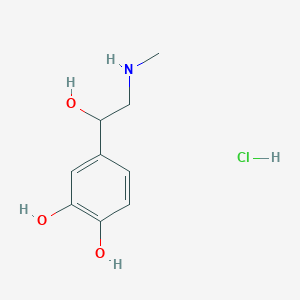

消旋肾上腺素盐酸盐是肾上腺素对映异构体的盐酸盐的消旋混合物消旋肾上腺素盐酸盐主要用作支气管扩张剂,用于暂时缓解间歇性哮喘的轻微症状,例如喘息、胸闷和呼吸短促 .

科学研究应用

消旋肾上腺素盐酸盐具有广泛的科学研究应用,包括:

化学: 用作分析化学中用于校准仪器和验证方法的参考标准。

生物学: 研究其对肾上腺素受体的作用及其在神经传递中的作用。

医学: 用于临床试验,评估其治疗呼吸系统疾病的疗效和安全性。

工业: 用于制药行业开发支气管扩张剂制剂

作用机制

消旋肾上腺素盐酸盐通过刺激α-肾上腺素受体和β-肾上腺素受体发挥作用。主要治疗作用来自其对β2-肾上腺素受体的作用,β2-肾上腺素受体激活腺苷酸环化酶并增加细胞内环状AMP的产生。这会导致支气管平滑肌松弛,缓解支气管痉挛、喘息和胸闷。 此外,它会导致全身血管收缩和胃肠道松弛,刺激心脏,并扩张支气管和脑血管 .

类似化合物:

沙丁胺醇: 另一种用于缓解哮喘的支气管扩张剂。

肾上腺素: 消旋肾上腺素的非消旋形式,用于过敏反应和心脏骤停。

比较:

消旋肾上腺素盐酸盐与沙丁胺醇: 消旋肾上腺素盐酸盐是非选择性激动剂,而沙丁胺醇是β2-肾上腺素受体选择性激动剂,使沙丁胺醇更专门用于支气管平滑肌松弛。

消旋肾上腺素盐酸盐与肾上腺素: 消旋肾上腺素盐酸盐是消旋混合物,而肾上腺素是单一对映异构体。肾上腺素具有更广泛的应用,包括过敏反应的紧急治疗。

消旋肾上腺素盐酸盐与沙美特罗: 两者均用于缓解哮喘,但沙美特罗对β2-肾上腺素受体更具选择性,降低了与α-肾上腺素受体刺激相关的副作用风险.

生化分析

Biochemical Properties

DL-Adrenaline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is synthesized from norepinephrine by the action of the enzyme phenylethanolamine N-methyltransferase . The nature of these interactions is primarily regulatory, with DL-Adrenaline Hydrochloride often acting as a key modulator of enzymatic activity.

Cellular Effects

DL-Adrenaline Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases heart rate, myocardial contractility, and renin release via beta-1 receptors .

Molecular Mechanism

The mechanism of action of DL-Adrenaline Hydrochloride is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Adrenaline Hydrochloride change over time. It remains stable for 1 year at room temperature and in emergency physician transport vehicles

Dosage Effects in Animal Models

The effects of DL-Adrenaline Hydrochloride vary with different dosages in animal models. For instance, in the perinatal model of cardiac arrest, peak plasma epinephrine concentrations in animals were higher and were achieved sooner after central or low-lying umbilical venous administration compared with the endotracheal route, despite a lower intravenous dose .

Metabolic Pathways

DL-Adrenaline Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . It is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides .

准备方法

合成路线和反应条件: 消旋肾上腺素盐酸盐是通过将等量的d-肾上腺素和l-肾上腺素对映异构体结合而合成的。合成涉及以下步骤:

起始原料: 合成以邻苯二酚和氯乙酰氯开始。

中间体的形成: 邻苯二酚与氯乙酰氯反应生成3,4-二羟基苯乙酮。

胺的添加: 然后使中间体与甲胺反应生成3,4-二羟基-N-甲基苯乙酮。

还原: 酮基被还原形成最终产物,消旋肾上腺素。

盐酸盐的形成: 然后用盐酸处理消旋混合物,形成消旋肾上腺素盐酸盐.

工业生产方法: 消旋肾上腺素盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。 该化合物通常在受控环境中生产,以防止污染和降解 .

化学反应分析

反应类型: 消旋肾上腺素盐酸盐会发生多种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成肾上腺色素。

还原: 还原反应可以将消旋肾上腺素盐酸盐转化为其相应的醇。

取代: 苯环上的羟基可以与各种试剂发生取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和磺酰氯等试剂用于取代反应.

形成的主要产物:

氧化: 肾上腺色素。

还原: 相应的醇。

取代: 根据所用试剂的不同,会产生各种取代衍生物.

相似化合物的比较

Albuterol: Another bronchodilator used for asthma relief.

Epinephrine: The non-racemic form of racepinephrine, used for anaphylaxis and cardiac arrest.

Salbutamol: A selective beta2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease.

Comparison:

Racepinephrine Hydrochloride vs. Albuterol: Racepinephrine hydrochloride is a non-selective agonist, while albuterol is selective for beta2-adrenergic receptors, making albuterol more specific for bronchial smooth muscle relaxation.

Racepinephrine Hydrochloride vs. Epinephrine: Racepinephrine hydrochloride is a racemic mixture, whereas epinephrine is a single enantiomer. Epinephrine has a broader range of applications, including emergency treatment for anaphylaxis.

Racepinephrine Hydrochloride vs. Salbutamol: Both are used for asthma relief, but salbutamol is more selective for beta2-adrenergic receptors, reducing the risk of side effects associated with alpha-adrenergic receptor stimulation.

属性

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-methylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATADHKWKHYVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B162958.png)

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)